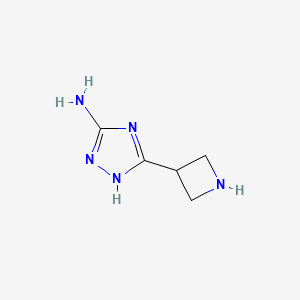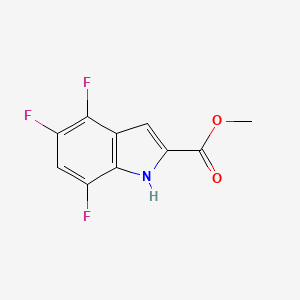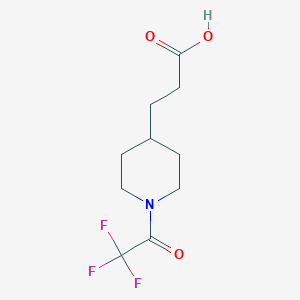![molecular formula C10H14FNO4 B13507282 3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13507282.png)
3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid is a fluorinated piperidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, fluoroalkylating agents, and allyl alcohol.
Carboxylation: The carboxyl group is introduced through carboxylation reactions using carbon dioxide or carboxylating reagents.
Esterification: The ester group is formed by reacting the carboxylic acid with allyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or ester groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoropropan-1-ol: A simpler fluorinated alcohol with similar reactivity.
Fluorinated Piperidines: Compounds with similar piperidine rings but different substituents.
Fluoroalkyl Esters: Esters with fluorinated alkyl groups.
Uniqueness
3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid is unique due to its combination of a fluorinated piperidine ring and an allyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C10H14FNO4 |
|---|---|
Peso molecular |
231.22 g/mol |
Nombre IUPAC |
3-fluoro-1-prop-2-enoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H14FNO4/c1-2-6-16-9(15)12-5-3-4-10(11,7-12)8(13)14/h2H,1,3-7H2,(H,13,14) |
Clave InChI |
ANDBDZZQXPIFOC-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)N1CCCC(C1)(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)
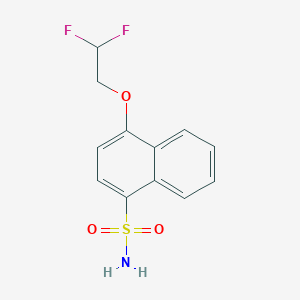



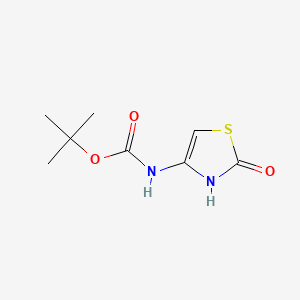
![4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid](/img/structure/B13507252.png)
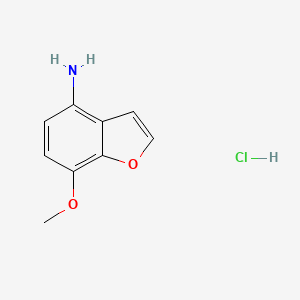

![((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13507256.png)
![3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid](/img/structure/B13507263.png)
